molecular formula C24H17Cl2F3N2O3S B2476730 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide CAS No. 686744-21-8

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide

Cat. No.: B2476730
CAS No.: 686744-21-8
M. Wt: 541.37
InChI Key: UXUQVAJTKCZGAA-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-linked acetamide featuring a 2-chloro-5-(trifluoromethyl)phenyl group and a 1-[(2-chlorophenyl)methyl]-substituted indole core. Its synthesis likely involves sulfonylation of the indole acetic acid derivative, analogous to methods described for related compounds .

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2F3N2O3S/c25-18-7-3-1-5-15(18)12-31-13-22(17-6-2-4-8-21(17)31)35(33,34)14-23(32)30-20-11-16(24(27,28)29)9-10-19(20)26/h1-11,13H,12,14H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUQVAJTKCZGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.

    Introduction of the Sulfonyl Group: This step involves the sulfonylation of the indole derivative using sulfonyl chlorides under basic conditions.

    Acetamide Formation: The final step involves the acylation of the sulfonylated indole derivative with 2-chloro-5-(trifluoromethyl)phenyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonyl or acetamide groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind with high affinity to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs with Indole-Sulfonamide Acetamide Scaffolds

a) N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (Compound 41, )
  • Structure : Differs in the sulfonamide substituent (2,5-bis(trifluoromethyl)phenyl vs. 2-chloro-5-(trifluoromethyl)phenyl) and indole substitution (4-chlorobenzoyl vs. 2-chlorophenylmethyl).
  • Synthesis : Yielded 37% via automated HPLC purification .
b) 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((trifluoromethyl)sulfonyl)acetamide (Compound 27, )
  • Structure : Replaces the phenyl sulfonamide with a trifluoromethanesulfonamide group.
  • Synthesis : Uses pyridine as a base in DCE, achieving moderate yields .
  • Comparison : The trifluoromethanesulfonyl group may improve metabolic resistance compared to aryl sulfonamides.

Table 1: Indole-Sulfonamide Acetamides

Compound Molecular Formula Substituents (Indole/Sulfonamide) Yield Key Feature
Target Compound C24H16Cl2F3N2O3S 2-Cl-C6H3CH2 / 2-Cl-5-CF3-C6H3 N/A Balanced lipophilicity
Compound 41 C26H17ClF6N2O5S 4-Cl-Benzoyl / 2,5-(CF3)2-C6H3 37% High electron-withdrawing
Compound 27 C19H14ClF3N2O5S 4-Cl-Benzoyl / CF3SO2 ~50% Enhanced metabolic stability

Thiadiazole/Triazole-Linked Acetamides

a) N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide ()
  • Structure : Features a thiadiazole ring with dual sulfanyl linkages instead of an indole-sulfonyl group.
  • Key Feature : The thiadiazole core may confer rigidity, influencing binding pocket compatibility .
b) N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
  • Structure : Incorporates a triazole ring with pyridinyl and ethyl substituents.

Table 2: Heterocyclic Acetamides

Compound Core Structure Substituents Pharmacological Note
Target Compound Indole-sulfonyl 2-Cl-PhCH2, 2-Cl-5-CF3-Ph Likely enzyme inhibition
Thiadiazole 4-MeO-PhCH2S, 2-Cl-5-CF3-Ph Rigid scaffold
Triazole Pyridinyl, ethyl Enhanced solubility

Compounds with Trifluoromethyl Pharmacophores

a) Razaxaban ()
  • Structure: Contains a trifluoromethylpyrazole-carboxyamide linked to an aminobenzisoxazole.
  • Activity : Potent Factor Xa inhibitor (IC50 < 10 nM) with high oral bioavailability .
  • Comparison : Highlights the role of trifluoromethyl in enhancing target affinity and pharmacokinetics.
b) Mefluidide ()
  • Structure: N-[2,4-dimethyl-5-[(trifluoromethyl)sulfonyl]amino]phenylacetamide.
  • Activity : Plant growth regulator protecting against membrane damage under stress .
  • Comparison : Demonstrates trifluoromethyl sulfonamide’s utility in stabilizing biological membranes.

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity based on diverse research findings, including case studies and relevant data.

The compound's molecular formula is C17H15ClF3N2O2SC_{17}H_{15}ClF_3N_2O_2S, with a molecular weight of approximately 396.83 g/mol. It features a complex structure that includes a chloro-substituted phenyl ring, a trifluoromethyl group, and an indole moiety, which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds that share structural features with this compound. For instance:

  • In Vitro Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For example, a related indole derivative demonstrated an IC50 value of 1.61 µg/mL against Jurkat cells, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis through the modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways . Molecular dynamics simulations suggest that such compounds interact with target proteins primarily through hydrophobic contacts, enhancing their efficacy in disrupting cancer cell survival .

Anticonvulsant Activity

Another area of interest is the anticonvulsant properties exhibited by derivatives of this compound:

  • Animal Models : In animal studies, certain derivatives showed promising anticonvulsant activity, particularly in models of epilepsy. For example, compounds similar to this compound were tested for their ability to protect against maximal electroshock seizures (MES). Some were found to provide significant protection without causing neurotoxicity at effective doses .

Case Studies

  • Study on Indole Derivatives : A study focused on various indole derivatives, including those with sulfonamide functionalities, revealed that they could effectively inhibit tumor growth in xenograft models. The study reported that specific substitutions on the indole ring enhanced anticancer activity significantly .
  • Neuropharmacological Evaluation : In another evaluation involving anticonvulsant screening, several related compounds were tested for their protective effects against seizures. The results indicated that modifications in the substituents on the phenyl and indole rings could lead to improved efficacy and reduced side effects .

Data Summary

Property Value
Molecular FormulaC₁₇H₁₅ClF₃N₂O₂S
Molecular Weight396.83 g/mol
Anticancer IC501.61 µg/mL (similar compound)
Anticonvulsant ActivityEffective in MES model

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving sulfonylation, nucleophilic substitution, and coupling reactions. Key parameters include:

  • Temperature : Maintain 60–80°C during sulfonylation to minimize side reactions .
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
    • Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity via 1^1H/13^13C NMR (e.g., indole C3-sulfonyl proton at δ 7.8–8.2 ppm) .

Q. How can researchers validate the structural integrity of this compound and its intermediates?

  • Analytical Workflow :

  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 567.02) .
  • FT-IR Spectroscopy : Identify sulfonyl (S=O) stretches at 1150–1300 cm1^{-1} and amide (C=O) bands at 1650–1700 cm1^{-1} .
  • X-ray Crystallography (if crystals obtained): Resolve 3D conformation to confirm steric effects from the trifluoromethyl group .

Advanced Research Questions

Q. How do electronic and steric properties of substituents influence the compound’s reactivity and bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity (logP ~3.5), critical for membrane permeability .
  • 2-Chlorophenyl Indole Moiety : Modulates target binding via π-π stacking; substitution at the indole N1 position alters conformational flexibility .
    • Computational Modeling :
  • Docking Studies : Use AutoDock Vina to predict interactions with biological targets (e.g., kinases or GPCRs) .
  • DFT Calculations : Analyze electron density maps to assess sulfonyl group reactivity toward nucleophiles .

Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., varying IC50_{50} values across studies)?

  • Troubleshooting Framework :

Variable Impact Mitigation Strategy
Assay pHProtonation state affects binding affinity (e.g., sulfonamide deprotonation at pH >7) Standardize buffer conditions (e.g., pH 7.4 PBS).
Impurity ProfileBy-products (e.g., des-chloro analogs) may antagonize activity Repurify via flash chromatography (silica gel, EtOAc/hexane).
Cell Line VariabilityDifferential expression of target proteins Validate target expression via Western blot.

Q. How can derivatization strategies expand the compound’s utility in drug discovery?

  • Functionalization Pathways :

  • Sulfonyl Group Replacement : Substitute with phosphonate or carboxylate to modulate polarity .
  • Indole Ring Modifications : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity for covalent inhibitor design .
    • Biological Evaluation :
  • Kinase Inhibition Assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • ADMET Profiling : Assess metabolic stability (human liver microsomes) and cytotoxicity (HEK293 cells) .

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